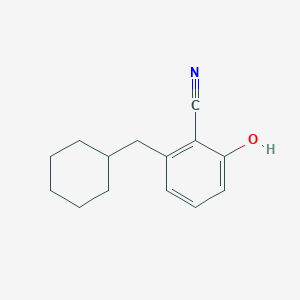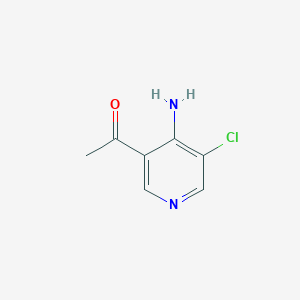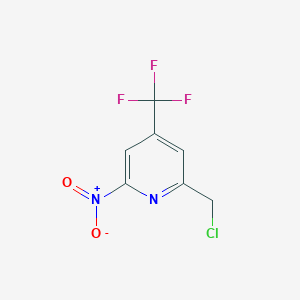
2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of the trifluoromethyl group and the nitro group in the pyridine ring imparts significant reactivity and stability to the compound, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine typically involves the chlorination of 2-methyl-6-nitro-4-(trifluoromethyl)pyridine. This can be achieved through a liquid-phase chlorination reaction using chlorine gas under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of 2-azidomethyl-6-nitro-4-(trifluoromethyl)pyridine.
Reduction: Formation of 2-chloromethyl-6-amino-4-(trifluoromethyl)pyridine.
Oxidation: Formation of 2-carboxymethyl-6-nitro-4-(trifluoromethyl)pyridine.
Wissenschaftliche Forschungsanwendungen
2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution. These reactions can modulate the activity of biological targets, such as enzymes or receptors, by altering their structure or function .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloromethyl-4-nitro-6-(trifluoromethoxy)pyridine
- 2-Chloromethyl-6-nitro-4-(trifluoromethyl)benzene
- 2-Chloromethyl-6-nitro-4-(trifluoromethyl)quinoline
Uniqueness: 2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl and nitro groups on the pyridine ring. This combination imparts distinct reactivity and stability, making it more versatile in synthetic applications compared to its analogs .
Eigenschaften
Molekularformel |
C7H4ClF3N2O2 |
|---|---|
Molekulargewicht |
240.57 g/mol |
IUPAC-Name |
2-(chloromethyl)-6-nitro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-3-5-1-4(7(9,10)11)2-6(12-5)13(14)15/h1-2H,3H2 |
InChI-Schlüssel |
IRQBQQISPIJVRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CCl)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



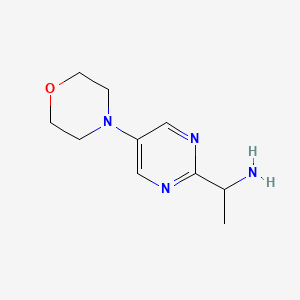
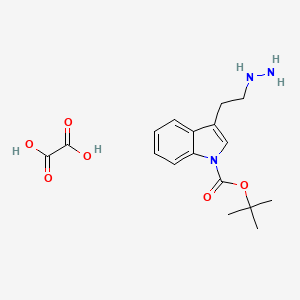
![2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14849455.png)
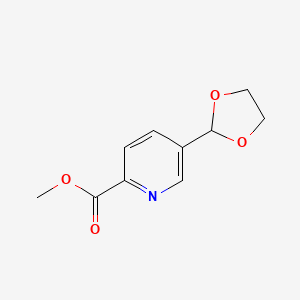



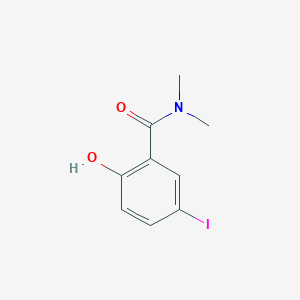

![5-chloro-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]-N~4~-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B14849492.png)

